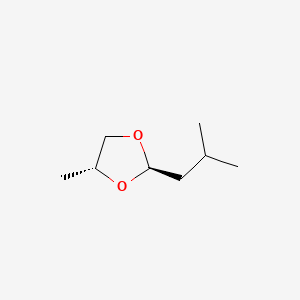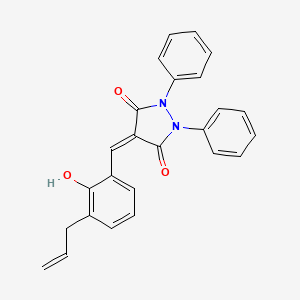
3,5-Pyrazolidinedione, 4-(3-allylsalicylidene)-1,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyrazolidinedione, 4-(3-allylsalicylidene)-1,2-diphenyl- is a complex organic compound that belongs to the class of pyrazolidinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyrazolidinedione, 4-(3-allylsalicylidene)-1,2-diphenyl- typically involves the condensation of 3-allylsalicylaldehyde with 1,2-diphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Pyrazolidinedione, 4-(3-allylsalicylidene)-1,2-diphenyl- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Pyrazolidinedione, 4-(3-methylsalicylidene)-1,2-diphenyl-
- 3,5-Pyrazolidinedione, 4-(3-ethylsalicylidene)-1,2-diphenyl-
- 3,5-Pyrazolidinedione, 4-(3-propylsalicylidene)-1,2-diphenyl-
Uniqueness
3,5-Pyrazolidinedione, 4-(3-allylsalicylidene)-1,2-diphenyl- is unique due to its specific structural features, such as the presence of the allyl group and the salicylidene moiety. These structural elements may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
CAS No. |
114279-46-8 |
|---|---|
Molecular Formula |
C25H20N2O3 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-[(2-hydroxy-3-prop-2-enylphenyl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H20N2O3/c1-2-10-18-11-9-12-19(23(18)28)17-22-24(29)26(20-13-5-3-6-14-20)27(25(22)30)21-15-7-4-8-16-21/h2-9,11-17,28H,1,10H2 |
InChI Key |
YBPUDATUTTXPLP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=C2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


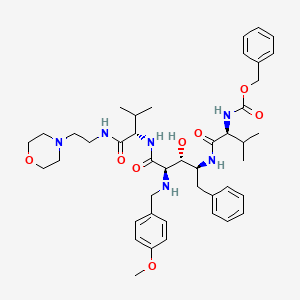
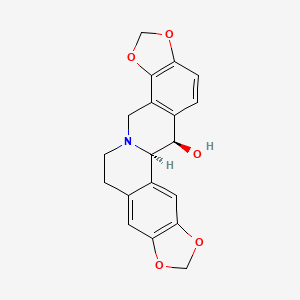
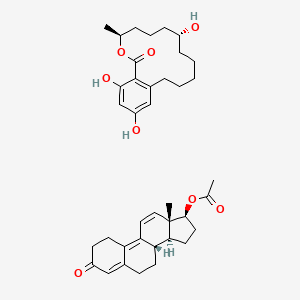
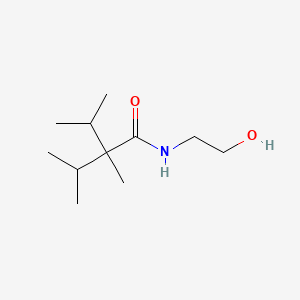
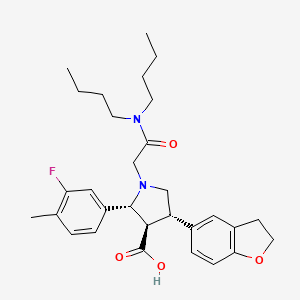

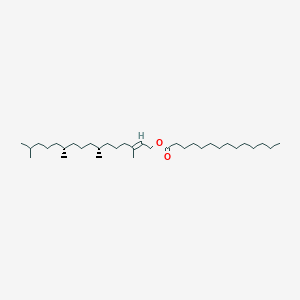
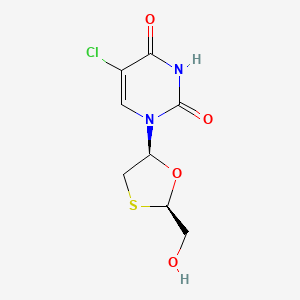
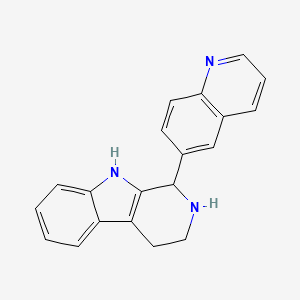
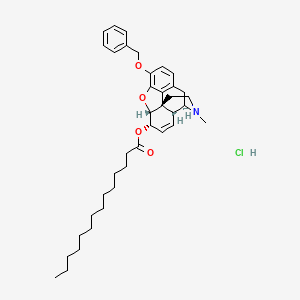
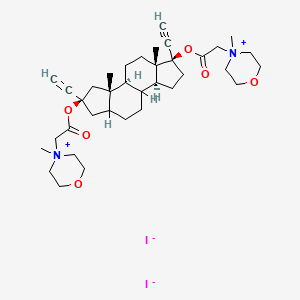
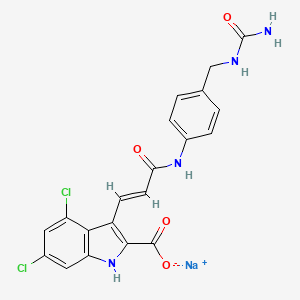
![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)
